Sucralose-d6 Pentaacetate is a deuterated derivative of sucralose, a widely used non-nutritive sweetener. The compound is characterized by the incorporation of six deuterium atoms, which are stable isotopes of hydrogen, into its molecular structure. This modification enhances its utility in analytical chemistry, particularly in studies involving mass spectrometry and metabolic tracing. The molecular formula for Sucralose-d6 Pentaacetate is C22D6H23Cl3O13, with a molecular weight of approximately 613.85 g/mol .
Sucralose-d6 Pentaacetate is synthesized from sucralose, which itself is derived from sucrose through chlorination and acylation processes. The compound falls under the category of stable isotope-labeled compounds, specifically designed for research applications in biochemistry and pharmacology. It serves as an internal standard for quantifying sucralose in various analytical methods .
The synthesis of Sucralose-d6 Pentaacetate involves several key steps:
The molecular structure of Sucralose-d6 Pentaacetate can be represented by its molecular formula C22D6H23Cl3O13. The compound features multiple functional groups including acetyl groups and chlorine substituents, which contribute to its sweetness and stability.
Sucralose-d6 Pentaacetate participates in several chemical reactions typical for derivatives of carbohydrates:
These reactions are essential for modifying the compound for specific research applications or developing new derivatives with altered properties.
Sucralose-d6 Pentaacetate interacts with sweet taste receptors (T1R2/T1R3) located in the oral cavity and gastrointestinal tract. This interaction triggers physiological responses such as:
The non-metabolizable nature of Sucralose-d6 means it passes through the gastrointestinal tract unchanged, similar to its parent compound sucralose.
Sucralose-d6 Pentaacetate exhibits several notable physical and chemical properties:
The presence of deuterium enhances its stability compared to non-deuterated analogs.
Sucralose-d6 Pentaacetate is primarily used in research settings for:
Industrial and laboratory-scale syntheses of Sucralose-d6 Pentaacetate employ distinct approaches tailored to throughput and precision requirements. Industrial processes prioritize cost efficiency and scalability, typically integrating deuteration during early chlorination steps using deuterated chlorinating agents (e.g., SOCl₂/D₂O mixtures). This leverages existing sucralose infrastructure, where sucrose undergoes sequential tritylation, acetylation, and selective chloro-deuteration at positions 4, 1', and 6' [4]. In contrast, laboratory-scale syntheses emphasize positional specificity, often starting from pre-deuterated intermediates like glucose-d6 or galactose-d6. Enzymatic methods (e.g., Aspergillus niger lipase) enable regioselective deacetylation-reacetylation steps to introduce deuterium labels after initial protection, minimizing isotopic scrambling [9].
Table 1: Synthesis Scale Comparison
Parameter | Industrial Scale | Laboratory Scale |
---|---|---|
Deuteration Timing | Early-stage (chlorination) | Late-stage (intermediates) |
Key Reagents | SOCl₂/D₂O, D₆-acetic anhydride | Deuterated sugars, enzymes |
Throughput | Metric tons/year | Milligrams to grams |
Isotopic Purity | 95-98% atom D | >99% atom D |
Primary Cost Driver | Catalyst recycling | Specialty enzymes/agents |
The chlorination-deuteration sequence is critical for isotopic fidelity and yield. Key optimizations include:
Table 2: Optimized Reaction Parameters
Step | Reagent | Conditions | Isotopic Yield |
---|---|---|---|
Chlorination | SOCl₂ (4.5 eq) | –40°C, 4 hr | 92% |
Deuteration | D₆-acetic anhydride (5 eq) | 110°C, 3 hr | 98% atom D |
Isomerization | Tetrabutylammonium bromide | 80°C, pH 7.0 | 89% |
Acetylation of Sucralose-d6 serves dual purposes:
Table 3: Stability Parameters of Sucralose-d6 Pentaacetate
Condition | Degradation Rate | Isotopic Loss |
---|---|---|
Aqueous pH 2.0, 37°C | 0.05%/day | <0.01% atom D/day |
Human plasma, 37°C | 0.12%/hr | 0.03% atom D/hr |
–20°C (solid) | None (180 days) | Undetectable |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0